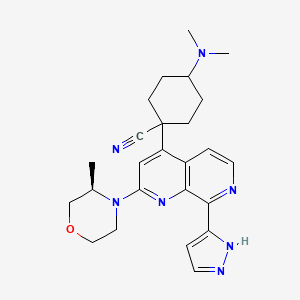

Acetic acid, nitrilotri-, disodium salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Acetic acid, nitrilotri-, disodium salt: is a chemical compound with the formula C₆H₇NNa₂O₆. It is a derivative of nitrilotriacetic acid, which is a colorless solid. This compound is commonly used as a chelating agent, forming stable complexes with metal ions such as calcium, copper, and iron . It is widely utilized in various industrial and laboratory applications due to its ability to bind metal ions effectively.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Acetic acid, nitrilotri-, disodium salt is synthesized from nitrilotriacetic acid. The nitrilotriacetic acid is produced through the reaction of ammonia, formaldehyde, and sodium cyanide or hydrogen cyanide . The reaction conditions typically involve controlled temperatures and pH levels to ensure the efficient formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined under specific conditions to maximize yield. The process is optimized to produce high-purity compounds that meet industry standards. The worldwide capacity for nitrilotriacetic acid production is estimated at 100 thousand tonnes per year .

Analyse Des Réactions Chimiques

Types of Reactions: Acetic acid, nitrilotri-, disodium salt undergoes various chemical reactions, including:

Chelation: It forms stable complexes with metal ions, which is its primary function as a chelating agent.

Neutralization: It can react with acids and bases to form salts and water.

Common Reagents and Conditions:

Chelation: The compound reacts with metal ions such as calcium, copper, and iron in aqueous solutions.

Neutralization: It reacts with acids and bases under standard laboratory conditions.

Major Products Formed:

Chelation: The major products are metal-chelate complexes.

Neutralization: The products are salts and water.

Applications De Recherche Scientifique

Chemistry: Acetic acid, nitrilotri-, disodium salt is used in complexometric titrations to determine the concentration of metal ions in solutions . It is also employed in the synthesis of other chemical compounds.

Biology: In biological research, this compound is used to immobilize nickel on solid supports for protein isolation and purification using the His-tag method .

Medicine: While not directly used in medicine, its chelating properties are valuable in research related to metal ion interactions in biological systems.

Industry: It is used in water softening to remove calcium ions and in detergents to prevent metal ion interference . It also finds applications in removing heavy metals from treated wood .

Mécanisme D'action

The primary mechanism of action of acetic acid, nitrilotri-, disodium salt is its ability to form stable complexes with metal ions. This chelation process involves the binding of the compound to metal ions through its carboxylate groups, effectively sequestering the metal ions and preventing them from participating in unwanted chemical reactions . The molecular targets are the metal ions, and the pathways involved include the formation of coordination bonds between the metal ions and the chelating agent.

Comparaison Avec Des Composés Similaires

Ethylenediaminetetraacetic acid (EDTA): Another widely used chelating agent with similar applications in water softening and metal ion sequestration.

Iminodiacetic acid: A related compound with chelating properties, used in similar applications.

Ethylenediamine-N,N’-disuccinic acid (EDDS): A biodegradable chelating agent used as an alternative to EDTA.

Uniqueness: Acetic acid, nitrilotri-, disodium salt is unique in its specific binding affinity for certain metal ions and its effectiveness in various industrial and laboratory applications. Its ability to form stable complexes with a wide range of metal ions makes it a versatile and valuable compound in multiple fields.

Propriétés

Formule moléculaire |

C6H7NNa2O6 |

|---|---|

Poids moléculaire |

235.10 g/mol |

Nom IUPAC |

disodium;2-[carboxylatomethyl(carboxymethyl)amino]acetate |

InChI |

InChI=1S/C6H9NO6.2Na/c8-4(9)1-7(2-5(10)11)3-6(12)13;;/h1-3H2,(H,8,9)(H,10,11)(H,12,13);;/q;2*+1/p-2 |

Clé InChI |

RHPXYIKALIRNFA-UHFFFAOYSA-L |

SMILES canonique |

C(C(=O)O)N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxy-2-[(Z)-tetradec-9-enoyl]oxypropyl] phosphate](/img/structure/B12398014.png)

![[(9Z,12Z)-octadeca-9,12-dienyl] (2S)-2-[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B12398016.png)

![(2S)-2-hydroxy-2-[[(2S,4Z)-4-[(2E,4E)-1-hydroxyocta-2,4-dienylidene]-1-methyl-3,5-dioxopyrrolidin-2-yl]methyl]-3-methylbutanoic acid](/img/structure/B12398021.png)

![9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-1H-purin-6-one](/img/structure/B12398047.png)

![[(2R,4S,5R)-5-(4-carbamoyl-5-formamidoimidazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12398049.png)

![(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3-(3-methylbutoxy)-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B12398052.png)

![1-[(2R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12398077.png)